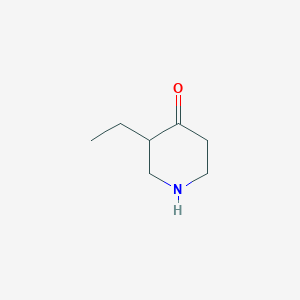![molecular formula C16H18O2 B169502 1-甲基-4-[2-(4-甲基苯氧基)乙氧基]苯 CAS No. 15149-11-8](/img/structure/B169502.png)
1-甲基-4-[2-(4-甲基苯氧基)乙氧基]苯
描述
1-Methyl-4-[2-(4-methylphenoxy)ethoxy]benzene is an organic compound that belongs to the class of aromatic ethers It is characterized by a benzene ring substituted with a methyl group and an ethoxy group linked to another benzene ring with a methyl group
科学研究应用
1-Methyl-4-[2-(4-methylphenoxy)ethoxy]benzene has diverse applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the production of specialty chemicals, dyes, and materials with specific properties.
准备方法
Synthetic Routes and Reaction Conditions: 1-Methyl-4-[2-(4-methylphenoxy)ethoxy]benzene can be synthesized through a multi-step process involving the reaction of 4-methylphenol with 2-bromoethyl methyl ether in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions in an organic solvent like dimethylformamide (DMF). The resulting intermediate is then subjected to a nucleophilic substitution reaction with 1-bromo-4-methylbenzene to yield the final product.
Industrial Production Methods: Industrial production of 1-Methyl-4-[2-(4-methylphenoxy)ethoxy]benzene may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Catalysts and automated systems are often employed to ensure consistent quality and scalability.
化学反应分析
Types of Reactions: 1-Methyl-4-[2-(4-methylphenoxy)ethoxy]benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the aromatic rings.
Substitution: Electrophilic aromatic substitution reactions, such as nitration or halogenation, can occur at the benzene rings using reagents like nitric acid or halogens in the presence of a Lewis acid catalyst.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)
Substitution: Nitric acid (HNO3), halogens (Cl2, Br2), Lewis acids (AlCl3, FeCl3)
Major Products Formed:
Oxidation: Quinones, carboxylic acids
Reduction: Hydrogenated aromatic rings
Substitution: Nitro derivatives, halogenated compounds
作用机制
The mechanism of action of 1-Methyl-4-[2-(4-methylphenoxy)ethoxy]benzene involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound may exert its effects through binding to specific sites, altering the conformation or activity of the target molecules. Pathways involved in these interactions can include signal transduction, gene expression, or metabolic processes.
相似化合物的比较
1-Ethoxy-4-methylbenzene: Shares a similar ethoxy group but lacks the additional aromatic ring.
4-Methylphenetole: Similar structure with an ethoxy group and a methyl group on the benzene ring.
2-Methylphenyl 4-methylphenyl ether: Contains two benzene rings with methyl and ethoxy groups.
Uniqueness: 1-Methyl-4-[2-(4-methylphenoxy)ethoxy]benzene is unique due to its specific arrangement of functional groups and the presence of two aromatic rings connected by an ethoxy linker. This structural feature imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.
属性
IUPAC Name |
1-methyl-4-[2-(4-methylphenoxy)ethoxy]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18O2/c1-13-3-7-15(8-4-13)17-11-12-18-16-9-5-14(2)6-10-16/h3-10H,11-12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIFAEJQCFLEWCF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCCOC2=CC=C(C=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30299081 | |
| Record name | 1,1'-[ethane-1,2-diylbis(oxy)]bis(4-methylbenzene) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30299081 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15149-11-8 | |
| Record name | 1,1′-[1,2-Ethanediylbis(oxy)]bis[4-methylbenzene] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15149-11-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 128059 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015149118 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC128059 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=128059 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,1'-[ethane-1,2-diylbis(oxy)]bis(4-methylbenzene) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30299081 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2-DI-P-TOLYLOXYETHANE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details











体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
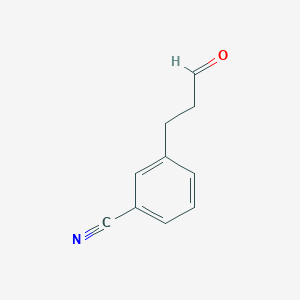
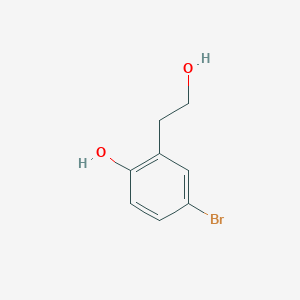
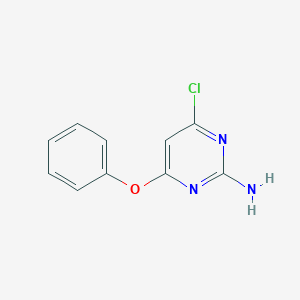
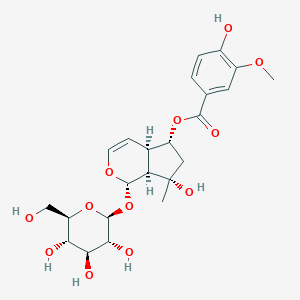
![6-(trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol](/img/structure/B169426.png)
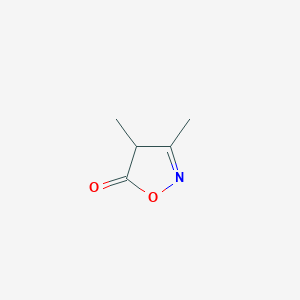
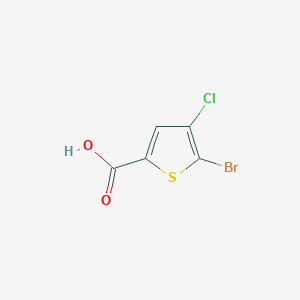
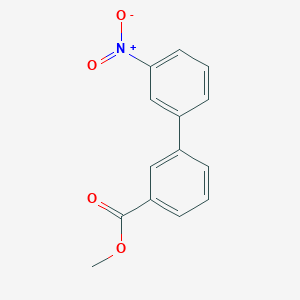
![Methyl 4-[4-(4-pentoxyphenyl)phenyl]benzoate](/img/structure/B169433.png)

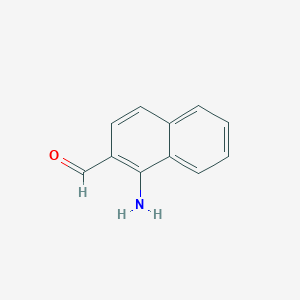
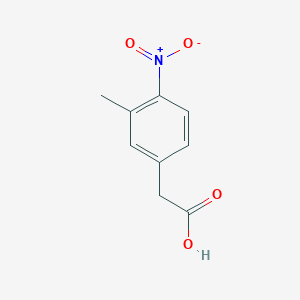
![3,4-Dichloro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B169448.png)
